molecular formula C15H20FNO B2377390 N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide CAS No. 1049412-68-1

N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide

Cat. No. B2377390
CAS RN: 1049412-68-1
M. Wt: 249.329
InChI Key: KJGLTZPOXSXDSJ-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide, commonly known as FCPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FCPA is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which plays a crucial role in the metabolism of endocannabinoids.

Scientific Research Applications

1. Synthesis and Optimization Techniques

  • A study on lithiation-fluoroacetylation of similar compounds outlines a key step in synthesizing inhibitors for HIV type 1 reverse transcriptase, using in situ monitoring methods like reaction calorimetry and spectroscopy for reaction optimization (Godany, Neuhold, & Hungerbühler, 2011).

2. Molecular Structure Analysis

  • Research on a compound with a similar structure to N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide reveals insights into the molecular structure, showing non-planarity and stabilization via intramolecular hydrogen bonding (Atalay, Gerçeker, Esercİ, & Ağar, 2016).

3. Chemical Properties and Interactions

  • Studies on the energetics of amides, like N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide, have been conducted to understand their enthalpies of formation, providing valuable information about strain and resonance effects in these compounds (Abboud et al., 1995).

4. Antimicrobial and Anticancer Potential

  • Thiourea derivatives, which can be structurally related to N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide, have shown potential as antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

5. Radioligand Potential for Medical Imaging

  • Novel compounds structurally similar to N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide have been studied as potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors in vivo (Matarrese et al., 2001).

6. Synthesis Methodologies

  • A study demonstrates a rapid and high-yield synthetic method for a compound closely related to N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide, highlighting efficient multi-step nucleophilic substitution reactions (Zhou et al., 2021).

properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO/c1-14(2,3)13(18)17-10-15(8-9-15)11-4-6-12(16)7-5-11/h4-7H,8-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGLTZPOXSXDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1(CC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-fluorophenyl)cyclopropyl)methyl)pivalamide

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